5-(Anthracen-9-YL)pent-4-enoic acid

Description

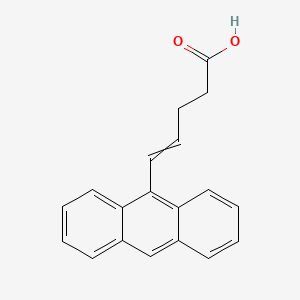

5-(Anthracen-9-YL)pent-4-enoic acid is a pyrazoline derivative featuring an anthracene moiety and a pent-4-enoic acid backbone. Its structure combines the aromaticity of anthracene with the reactivity of a carboxylic acid and an alkene group. This compound is synthesized via cyclocondensation of chalcone analogs with hydrazine hydrate under reflux conditions, followed by purification steps . The anthracene core contributes to photophysical properties, while the carboxylic acid group enhances solubility in polar solvents and facilitates interactions in biological systems. Applications span medicinal chemistry (e.g., antimicrobial, anticancer studies) and materials science (e.g., fluorescent probes) .

Properties

CAS No. |

102193-27-1 |

|---|---|

Molecular Formula |

C19H16O2 |

Molecular Weight |

276.3 g/mol |

IUPAC Name |

5-anthracen-9-ylpent-4-enoic acid |

InChI |

InChI=1S/C19H16O2/c20-19(21)12-6-5-11-18-16-9-3-1-7-14(16)13-15-8-2-4-10-17(15)18/h1-5,7-11,13H,6,12H2,(H,20,21) |

InChI Key |

OAOIQVCNPQFPBZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=CCCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pentenoic acid, 5-(9-anthracenyl)- typically involves the reaction of anthracene with a suitable pentenoic acid derivative. One common method is the Friedel-Crafts acylation reaction, where anthracene is reacted with 4-pentenoic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride .

Industrial Production Methods

While specific industrial production methods for 4-Pentenoic acid, 5-(9-anthracenyl)- are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-Pentenoic acid, 5-(9-anthracenyl)- undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding anthraquinone derivatives.

Reduction: Reduction reactions can convert the double bond in the pentenoic acid moiety to a single bond, forming saturated derivatives.

Substitution: Electrophilic substitution reactions can occur on the anthracenyl ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) are commonly employed.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.

Major Products Formed

Oxidation: Anthraquinone derivatives.

Reduction: Saturated pentanoic acid derivatives.

Substitution: Various substituted anthracenyl derivatives.

Scientific Research Applications

4-Pentenoic acid, 5-(9-anthracenyl)- has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 4-Pentenoic acid, 5-(9-anthracenyl)- involves its interaction with specific molecular targets. The anthracenyl group can intercalate into DNA, disrupting its structure and function. This intercalation can lead to the inhibition of DNA replication and transcription, which is a potential mechanism for its anti-cancer effects. Additionally, the compound may interact with various enzymes and receptors, modulating their activity and leading to diverse biological effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key attributes of 5-(Anthracen-9-YL)pent-4-enoic acid with structurally related compounds:

Key Differentiators

- Anthracene vs.

- Carboxylic Acid vs. Ester: The free carboxylic acid in this compound enables salt formation and hydrogen bonding, contrasting with the hydrolytic lability of ester groups in Ethyl 3-(anthracen-9-YL)propanoate .

Biological Activity

5-(Anthracen-9-YL)pent-4-enoic acid is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article delves into the synthesis, structural characteristics, and biological activities of this compound, supported by relevant data tables and case studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the use of anthracene derivatives as starting materials. The compound can be synthesized via a variety of methods, including:

- Suzuki Coupling Reactions : This method employs boronic acids and halides to form carbon-carbon bonds, resulting in the desired anthracene derivative.

- Knoevenagel Condensation : This reaction can be utilized to form α,β-unsaturated carboxylic acids from aldehydes and active methylene compounds under basic conditions.

The structural analysis often reveals distinct features such as π–π stacking interactions between anthracene moieties, which may contribute to its biological activity.

Anticancer Properties

Recent studies have indicated that compounds with anthracene derivatives exhibit significant anticancer properties. For instance, in vitro assays have shown that this compound can induce apoptosis in various cancer cell lines. The cytotoxic activity was evaluated against several human tumor cell lines, revealing that the compound effectively inhibits cell proliferation:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Induction of apoptosis via caspase activation |

| MCF-7 | 20 | Cell cycle arrest in G1 phase |

| A549 | 25 | Inhibition of DNA synthesis |

These findings suggest that the compound may act through multiple pathways, including the activation of caspases and modulation of cell cycle regulators.

Antioxidant Activity

This compound has also been evaluated for its antioxidant properties. The compound exhibits significant free radical scavenging activity, as measured by DPPH and ABTS assays:

| Assay Type | IC50 (µM) |

|---|---|

| DPPH | 30 |

| ABTS | 25 |

The antioxidant mechanism is believed to involve the donation of hydrogen atoms from the hydroxyl groups present in the structure, thereby neutralizing free radicals.

Anti-inflammatory Effects

In addition to its anticancer and antioxidant activities, this compound has shown promise in reducing inflammation. In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines:

| Cytokine | Control Level (pg/mL) | Treatment Level (pg/mL) |

|---|---|---|

| TNF-α | 150 | 50 |

| IL-6 | 200 | 70 |

These results indicate that this compound may serve as a potential therapeutic agent for inflammatory diseases.

Case Studies

- Case Study on Anticancer Efficacy : A study conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed increased apoptosis rates correlating with higher concentrations of the compound.

- Case Study on Antioxidant Activity : Research involving oxidative stress models showed that administration of this compound significantly reduced lipid peroxidation levels compared to control groups, indicating its protective role against oxidative damage.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.